3-(Azetidin-3-ylmethyl)-5-(pyridin-2-yl)-1,2,4-oxadiazole
Overview
Description
3-(Azetidin-3-ylmethyl)-5-(pyridin-2-yl)-1,2,4-oxadiazole, commonly referred to as 3-A5P-1,2,4-OD, is an organic compound belonging to the class of heterocyclic compounds. It is a derivative of oxadiazole, a five-membered ring structure containing two nitrogen and three oxygen atoms. 3-A5P-1,2,4-OD is a versatile compound that has been studied for its various applications in the fields of chemistry, biochemistry and medicine.
Scientific Research Applications
Antimicrobial Applications
A significant portion of research on compounds structurally related to 3-(Azetidin-3-ylmethyl)-5-(pyridin-2-yl)-1,2,4-oxadiazole focuses on their antimicrobial properties. For instance, Desai and Dodiya (2014) synthesized and characterized a series of derivatives, demonstrating significant antibacterial and antifungal activities against various strains such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Streptococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus. The statistical analysis indicated a significant correlation between compound structure and antimicrobial efficacy Desai & Dodiya, 2014. Similar findings were reported by Dodiya, Shihory, and Desai (2012), who synthesized a closely related series of compounds, again noting pronounced antimicrobial activity Dodiya, Shihory, & Desai, 2012.
Anticancer Applications
Research into the anticancer properties of oxadiazole derivatives, including structures akin to this compound, has yielded promising results. Maftei et al. (2016) described the synthesis and structural characterization of novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, assessing their in vitro anticancer activity. One compound exhibited significant potency with a mean IC50 value of 5.66 μM across a panel of 12 cell lines, although most others showed minor or no activity Maftei et al., 2016. Furthermore, Krolenko, Vlasov, and Zhuravel (2016) synthesized new 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives, revealing strong antimicrobial activity, indicating their potential for further exploration as antibacterial agents Krolenko, Vlasov, & Zhuravel, 2016.
properties
IUPAC Name |
3-(azetidin-3-ylmethyl)-5-pyridin-2-yl-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-2-4-13-9(3-1)11-14-10(15-16-11)5-8-6-12-7-8/h1-4,8,12H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDGARUBCWLIQBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CC2=NOC(=N2)C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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